molecular formula C16H22N4O2 B11089398 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine

1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine

Cat. No.: B11089398
M. Wt: 302.37 g/mol
InChI Key: GSZNVWJVIJEPGQ-UHFFFAOYSA-N
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Description

1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring, a nitrophenyl group, and a cyclohexylidenehydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of 2-cyclohexylidenehydrazine with 4-nitrobenzaldehyde, followed by cyclization with pyrrolidine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-nitro-5-pyrrolidin-1-ylaniline

InChI

InChI=1S/C16H22N4O2/c21-20(22)16-9-8-14(19-10-4-5-11-19)12-15(16)18-17-13-6-2-1-3-7-13/h8-9,12,18H,1-7,10-11H2

InChI Key

GSZNVWJVIJEPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])CC1

Origin of Product

United States

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